Investigating Enantiomer-Specific Effects: dl-MSG can be used to differentiate the specific effects of the D-enantiomer of glutamate from those attributed to the naturally occurring L-enantiomer. This is crucial for understanding the distinct biological activities and potential applications of each enantiomer. [, ]
Related Compounds
L-Glutamate
Relevance: L-Glutamate is the anion of L-glutamic acid, which forms the core structure of dl-Monosodium glutamate. The only structural difference between L-glutamate and dl-Monosodium glutamate is the presence of the sodium cation in dl-Monosodium glutamate. []
L-Monosodium Glutamate
Relevance: L-Monosodium glutamate is an enantiomer of dl-Monosodium glutamate. Both compounds share the same molecular formula and connectivity, but they differ in the spatial arrangement of atoms around the chiral carbon of the glutamate moiety. []
Dl-Glutamic Acid
Relevance: dl-Glutamic acid is the conjugate acid of dl-Monosodium glutamate. Removal of the sodium cation from dl-Monosodium glutamate results in the formation of dl-Glutamic acid. []
Disodium 5′-Inosinate
Compound Description: Disodium 5′-inosinate (IMP) is a nucleotide naturally found in foods like meat and fish. It is often used in conjunction with MSG to enhance the umami taste. []
Relevance: Although structurally distinct from dl-Monosodium glutamate, disodium 5′-inosinate exhibits a synergistic taste effect when combined with MSG. This synergy results in a significant enhancement of the umami taste perception, greater than the additive effect of the individual compounds. []
Disodium 5′-Guanylate
Compound Description: Disodium 5′-guanylate (GMP) is another nucleotide naturally found in foods like mushrooms and dried fish. It also enhances the umami taste and exhibits a synergistic effect with MSG, similar to disodium 5′-inosinate. []
Relevance: While not structurally similar to dl-Monosodium glutamate, disodium 5′-guanylate contributes to umami taste perception and interacts synergistically with MSG. This interaction amplifies the perceived umami taste intensity beyond what would be expected from simply combining the two compounds. []
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DL-Glutamate, also known as DL-glutamic acid or 2-aminoglutarate, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. DL-Glutamate exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). DL-Glutamate is also a parent compound for other transformation products, including but not limited to, gamma-glu-leu, gamma-glutamylphenylalanine, and gamma-glutamylthreonine. Outside of the human body, DL-glutamate can be found in a number of food items such as yellow wax bean, yellow bell pepper, orange bell pepper, and green bell pepper. This makes DL-glutamate a potential biomarker for the consumption of these food products. Glutamic acid is an alpha-amino acid that is glutaric acid bearing a single amino substituent at position 2. It has a role as a fundamental metabolite. It is an alpha-amino acid and a polar amino acid. It contains a 2-carboxyethyl group. It is a conjugate acid of a glutamate(1-). A non-essential amino acid naturally occurring in the L-form. Glutamic acid is the most common excitatory neurotransmitter in the CENTRAL NERVOUS SYSTEM.